molecular formula C11H13ClN2O B5686743 N-(3-chlorophenyl)-1-pyrrolidinecarboxamide CAS No. 35640-07-4

N-(3-chlorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B5686743
CAS RN: 35640-07-4
M. Wt: 224.68 g/mol
InChI Key: OGFAKZKTOPZPFP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water, and it is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid.

Scientific Research Applications

N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied in various scientific fields, including dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have significant potential in preventing and treating dental caries. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can bind to tooth enamel and prevent demineralization, leading to stronger and healthier teeth. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been studied for its potential applications in drug delivery and cancer therapy. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the solubility and stability of drugs, and it can also target cancer cells specifically. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been used to develop novel materials with improved mechanical and biological properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is complex and depends on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by binding to tooth enamel and forming a protective layer that prevents demineralization. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also promote remineralization by providing calcium and phosphate ions to the tooth surface. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by improving the solubility and stability of drugs and targeting cancer cells specifically. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also enhance the uptake of drugs by cells and reduce their toxicity.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have several biochemical and physiological effects, depending on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can increase the hardness and mineral content of tooth enamel, leading to stronger and healthier teeth. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also reduce the formation of dental plaque and prevent the growth of bacteria that cause dental caries. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the efficacy and safety of drugs by reducing their toxicity and enhancing their uptake by cells. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also target cancer cells specifically and reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its versatility for various applications. However, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP also has some limitations, such as its relatively high cost, its potential toxicity in high concentrations, and its limited solubility in some solvents. These limitations should be taken into account when designing experiments and interpreting results.

Future Directions

There are several future directions for N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP research, including the development of novel applications in dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be further optimized for preventing and treating dental caries, and it can also be used to develop new materials for dental restorations. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be used to develop new materials with improved mechanical and biological properties, such as bone substitutes and dental implants. Overall, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP obtained through this method is typically high, and the purity is also satisfactory for most applications.

properties

IUPAC Name

N-(3-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAKZKTOPZPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)pyrrolidine-1-carboxamide

CAS RN

35640-07-4
Record name N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE
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